Phenanthrene-1-carbaldehyde
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Overview
Description
Phenanthrene-1-carbaldehyde is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with an aldehyde functional group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction, where phenanthrene reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions, utilizing optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Grignard reagents or organolithium compounds for nucleophilic addition.
Major Products:
Oxidation: Phenanthrene-1-carboxylic acid.
Reduction: Phenanthrene-1-methanol.
Substitution: Various phenanthrene derivatives depending on the substituent introduced.
Scientific Research Applications
Phenanthrene-1-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene-1-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies. Additionally, its interaction with ion channels in cardiomyocytes has been studied, revealing its impact on cardiac excitability .
Comparison with Similar Compounds
Phenanthrene-1-carbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon without the aldehyde group.
Phenanthrene-9-carbaldehyde: Another aldehyde derivative with the functional group at a different position.
1,10-Phenanthroline: A heterocyclic analog with nitrogen atoms replacing carbon atoms at specific positions.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position-specific functional group allows for targeted chemical modifications and interactions with biological molecules.
Properties
CAS No. |
77468-40-7 |
---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
phenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-10H |
InChI Key |
RGHWXPPXQQVOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O |
Origin of Product |
United States |
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